molecular formula C13H18N6 B6471362 1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 2640895-69-6

1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B6471362
CAS No.: 2640895-69-6
M. Wt: 258.32 g/mol
InChI Key: TXGJCMYJWFLLMS-UHFFFAOYSA-N
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Description

1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring substituted with a cyclobutyl group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with kinase ATP-binding pockets and other biological targets .

Properties

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-2-10(3-1)18-4-6-19(7-5-18)13-11-8-16-17-12(11)14-9-15-13/h8-10H,1-7H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJCMYJWFLLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves several steps. One common method includes the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with cyclobutylamine under reflux conditions to form the intermediate compound. This intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrazolo[3,4-d]pyrimidine derivatives. Key parameters include substituent effects, synthetic routes, biological targets, and physicochemical properties.

Structural Analogues with Piperazine/Piperidine Linkers
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine Cyclobutyl enhances rigidity; piperazine linker improves solubility. Presumed kinase inhibition (analogous to Akt/p70S6K modulators).
K402-0710 1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine Methoxy and dimethylphenyl groups increase lipophilicity. Screening compound for kinase targets; potential CNS applications.
4-(4-Benzyhydryl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine Bulky benzhydryl and methylbenzyl groups High molecular weight may limit bioavailability. Not explicitly stated; likely kinase modulation.
1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Chlorine atoms enhance hydrophobic interactions. Halogenated substituents improve target binding affinity. Anti-inflammatory or antiproliferative applications.

Key Observations :

  • Substituent Effects : The cyclobutyl group in the target compound offers a balance between rigidity and steric bulk compared to bulkier aryl groups (e.g., benzhydryl in ), which may improve metabolic stability. Chlorine or methoxy substituents (e.g., ) enhance lipophilicity and binding but may reduce solubility.
  • Synthetic Accessibility : Piperazine-linked derivatives are typically synthesized via nucleophilic substitution or reductive amination (e.g., ). The cyclobutyl group may require specialized reagents for cycloaddition or ring-opening reactions.
Functional Analogues with Pyrazolo[3,4-d]pyrimidine Cores
Compound Name Substituents Biological Target Activity Data (if available) Reference
Bisarylureas (e.g., 1n, 1o, 1p) Varied aryl groups (fluoro, trifluoromethyl, methylthio) Pan-RAF kinases IC50 values not reported; high yields (54–99%) and melting points (178–360°C).
3-(6-Amino-1-(4-amino-3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-fluorobenzonitrile (11x) Trifluoromethyl and fluorobenzonitrile groups Adenosine A2A/A1 receptors 15% yield; 98.23% purity; NMR-confirmed structure.
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3) Hydrazine and methyl groups Not specified 73% yield; IR/NMR data confirm hydrazine functionality.

Key Observations :

  • Biological Targets: The target compound’s piperazine-cyclobutyl motif is distinct from bisarylureas () or hydrazine derivatives (), suggesting divergent target profiles. Piperazine-linked compounds often target kinases (e.g., Akt, p70S6K) or GPCRs (e.g., adenosine receptors) .
  • Physicochemical Properties : Melting points for bisarylureas (178–360°C) indicate high crystallinity, which correlates with stability but may complicate formulation . The target compound’s cyclobutyl group could lower melting points compared to aryl substituents, improving solubility.

Key Observations :

  • The target compound’s synthesis likely follows reductive amination (e.g., STOB condensation) or palladium-catalyzed coupling, similar to .
  • Lower yields in some analogues (e.g., 15% in ) highlight challenges in functionalizing the pyrazolo[3,4-d]pyrimidine core.

Biological Activity

1-Cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, including cancer cell lines and sigma receptors, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound this compound can be synthesized through a series of steps involving the reaction of pyrazolo[3,4-d]pyrimidine derivatives with piperazine. The general synthetic pathway includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine scaffold : Starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Alkylation : The introduction of cyclobutyl groups through alkylation reactions.
  • Final coupling : Linking the piperazine moiety to the pyrazolo scaffold.

The synthesis typically requires careful selection of reagents and conditions to ensure high yields and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including those linked to piperazine. The compound has shown promising results against various cancer cell lines:

Cancer Type Inhibition Percentage
Non-small cell lung cancer95.18%
Melanoma96.27%
Renal cancer92.86%
Leukemia (MOLT-4)96.08%

These results indicate that compounds within this class can effectively inhibit cell proliferation across multiple cancer types, suggesting a broad-spectrum anticancer activity .

Sigma Receptor Interaction

The sigma-1 receptor (σ1R) has emerged as a critical target in pharmacology, particularly for its role in pain modulation and neuroprotection. Compounds similar to this compound have been identified as selective σ1R antagonists, exhibiting substantial antinociceptive properties in animal models . This suggests that these compounds could be beneficial in pain management therapies.

The biological mechanisms through which these compounds exert their effects include:

  • Inhibition of key enzymes : Such as cyclin-dependent kinases and Src family kinases, which are crucial for cancer cell proliferation.
  • Receptor modulation : Interaction with sigma receptors can influence neurotransmitter systems involved in pain perception.

Study on Anticancer Efficacy

A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their cytotoxic effects against a panel of 60 NCI cancer cell lines. Notably, compounds featuring the piperazine linkage demonstrated significant activity against leukemia and solid tumors . The study employed molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action.

Sigma Receptor Studies

Another investigation focused on the σ1R antagonistic properties of related compounds. In vivo studies demonstrated that these antagonists could reduce pain responses significantly in mouse models, indicating their potential therapeutic applications in pain relief .

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